1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one
Description
1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one is a heterocyclic compound that features a triazine ring fused with a piperazine moiety
Properties
IUPAC Name |
1-[4-(5,6-dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-4-5-6-13(20)18-7-9-19(10-8-18)14-15-11(2)12(3)16-17-14/h4H,1,5-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUZAKWFWYTXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=N1)N2CCN(CC2)C(=O)CCC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amines under acidic or basic conditions.
Piperazine Introduction: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the triazine ring reacts with piperazine in the presence of a suitable base.
Alkylation: The final step involves the alkylation of the piperazine-triazine intermediate with a pent-4-en-1-one derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing reaction times and waste.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring or the piperazine moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the specific reagents and conditions employed.
Scientific Research Applications
1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antifungal, anticancer, antiviral, and anti-HIV agent.
Materials Science: It is used in the development of high-energy materials due to its nitrogen-rich structure.
Chemical Biology: The compound’s bioorthogonal properties make it useful in chemical biology for labeling and tracking biomolecules.
Mechanism of Action
The mechanism of action of 1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride: This compound shares the triazine core but differs in its substituents and applications.
2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Another triazine derivative with high-energy material applications.
Uniqueness
1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one is unique due to its combination of a triazine ring with a piperazine moiety and an alkyl chain, providing a versatile scaffold for various chemical modifications and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
